molecular formula C8H7Cl2F3N2 B13340119 4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine

4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine

Katalognummer: B13340119
Molekulargewicht: 259.05 g/mol
InChI-Schlüssel: DVXUXONXFIVILB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine is a chemical compound characterized by the presence of chlorine and fluorine atoms attached to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 1,1,1-trifluoro-2-methylpropan-2-yl derivatives under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced under specific conditions to form different products.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while reduction and oxidation reactions can lead to different derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C8H7Cl2F3N2

Molekulargewicht

259.05 g/mol

IUPAC-Name

4,6-dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine

InChI

InChI=1S/C8H7Cl2F3N2/c1-7(2,8(11,12)13)6-14-4(9)3-5(10)15-6/h3H,1-2H3

InChI-Schlüssel

DVXUXONXFIVILB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=NC(=CC(=N1)Cl)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.